Home > Products > Screening Compounds P54090 > Benzoylstaurosporine
Benzoylstaurosporine -

Benzoylstaurosporine

Catalog Number: EVT-8079753
CAS Number:
Molecular Formula: C35H30N4O4
Molecular Weight: 570.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benzoylstaurosporine is a derivative of staurosporine, a natural alkaloid originally isolated from the bacterium Streptomyces staurosporeus. This compound has garnered attention in the field of medicinal chemistry due to its potent antitumor properties and its ability to inhibit various kinases. Benzoylstaurosporine is classified as a multikinase inhibitor, which plays a significant role in cancer treatment by interfering with cellular signaling pathways that promote tumor growth.

Source

The primary source of benzoylstaurosporine is through chemical synthesis, often starting from staurosporine itself. Natural sources of staurosporine include certain species of Streptomyces, which are soil-dwelling bacteria known for producing a variety of bioactive compounds. The synthesis of benzoylstaurosporine allows for modifications that enhance its therapeutic efficacy and selectivity.

Classification

Benzoylstaurosporine falls under the category of indolocarbazole alkaloids. These compounds are characterized by their complex structures and diverse biological activities, particularly in oncology. As a multikinase inhibitor, benzoylstaurosporine targets multiple kinases involved in cancer progression, making it a valuable compound in cancer research and therapy.

Synthesis Analysis

Methods

The synthesis of benzoylstaurosporine typically involves several steps, including the modification of the staurosporine structure. One common method includes the use of benzoyl chloride to introduce the benzoyl group at specific positions on the staurosporine molecule.

Technical Details

A notable synthetic route involves heating crude N-benzoyl-staurosporine with benzyl alcohol at elevated temperatures (around 85°C) to facilitate the reaction. This method emphasizes the importance of temperature control and reaction time to achieve high yields and purity levels in the final product . The purification process often employs techniques such as high-performance liquid chromatography to isolate the desired compound effectively .

Molecular Structure Analysis

Structure

Benzoylstaurosporine features a complex molecular structure characterized by an indolocarbazole backbone with a benzoyl substituent. The presence of this substituent significantly alters its pharmacological properties compared to staurosporine.

Data

The molecular formula for benzoylstaurosporine is C₁₉H₁₈N₄O₃, with a molecular weight of approximately 342.37 g/mol. The structural representation can be visualized using chemical drawing software or databases, showcasing its intricate arrangement of atoms and functional groups.

Chemical Reactions Analysis

Reactions

Benzoylstaurosporine participates in various chemical reactions typical for alkaloids, including nucleophilic substitutions and electrophilic additions. Its reactivity can be attributed to the presence of functional groups that allow for interactions with other molecules.

Technical Details

In laboratory settings, benzoylstaurosporine can be subjected to further modifications to enhance its activity or selectivity against specific kinases. These reactions often require careful optimization of conditions such as solvent choice, temperature, and reaction time to yield desired derivatives.

Mechanism of Action

Process

Benzoylstaurosporine acts primarily as a competitive inhibitor of ATP-binding sites on various protein kinases. By binding to these sites, it prevents ATP from interacting with the kinase, thereby inhibiting downstream signaling pathways that contribute to cell proliferation and survival.

Data

Research indicates that benzoylstaurosporine exhibits potent inhibitory activity against several kinases involved in cancer progression, including protein kinase C and various receptor tyrosine kinases. This broad-spectrum activity makes it a candidate for further development in targeted cancer therapies .

Physical and Chemical Properties Analysis

Physical Properties

Benzoylstaurosporine is typically presented as a solid at room temperature, with solubility varying based on solvent choice. It is generally soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH levels or prolonged exposure to light. Its melting point and boiling point are critical parameters that influence its handling and storage conditions.

Applications

Scientific Uses

Benzoylstaurosporine has significant applications in cancer research due to its ability to inhibit kinase activity. It serves as a valuable tool for studying kinase signaling pathways and their roles in tumorigenesis. Furthermore, ongoing studies are exploring its potential use in combination therapies aimed at enhancing the efficacy of existing cancer treatments.

Discovery and Structural Derivation from Staurosporine Alkaloids

Benzoylstaurosporine (PKC412, midostaurin) emerged from systematic modifications of the microbial alkaloid staurosporine, initially isolated from Streptomyces staurosporeus in 1977. Staurosporine’s potent but non-selective protein kinase inhibition prompted efforts to derivatize its core indolocarbazole scaffold to enhance target specificity and drug-like properties. The critical structural innovation involved introducing a N-benzoyl moiety at the glycosidic nitrogen of staurosporine’s sugar group. This modification significantly altered the molecule’s electronic distribution and steric profile, enhancing selectivity for certain kinase isoforms while retaining nanomolar affinity [4] [10].

Crystallography studies revealed that benzoylstaurosporine exists in multiple polymorphic forms, each with distinct physicochemical properties relevant to pharmaceutical development. Forms III and IV (patented crystalline structures) exhibit superior stability and solubility profiles compared to earlier amorphous forms. Form III crystallizes in a monoclinic system (space group P2₁) with characteristic X-ray diffraction peaks at 9.8°, 14.2°, and 17.5° (2θ), while Form IV displays a unique endothermic peak at 232°C in differential scanning calorimetry. These polymorphs enable optimized drug formulation by improving bioavailability and shelf-life [4].

  • Table 1: Structural Characteristics of Benzoylstaurosporine Polymorphs
    PropertyForm IIIForm IV
    Crystal SystemMonoclinicMonoclinic
    Space GroupP2₁P2₁
    XRD Peaks (2θ)9.8°, 14.2°, 17.5°7.6°, 15.1°, 19.3°
    Melting Point228°C232°C
    Solubility (THF, g/L)12.38.7

Evolution as a Multikinase Inhibitor: From Natural Product to Clinical Candidate

Benzoylstaurosporine’s pharmacological profile represents a strategic evolution from staurosporine’s pan-kinase inhibition. While staurosporine binds >50% of human kinases with Kd < 10 nM due to conserved interactions with the ATP-binding hinge region, benzoylstaurosporine exhibits refined selectivity, particularly against FLT3, KIT, protein kinase C (PKC), and VEGF receptors [2] [8] [10]. Mechanistically, it competitively occupies the ATP-binding cleft, stabilizing kinases in inactive conformations. Its inhibition profile includes:

  • FLT3: Suppresses constitutive signaling from internal tandem duplication (ITD) mutations in acute myeloid leukemia (AML)
  • KIT: Blocks D816V-mutant kinase activity in systemic mastocytosis
  • PKC isoforms: Disrupts angiogenic signaling in solid tumors
  • VEGFR2: Inhibits endothelial cell proliferation in hepatocellular carcinoma [2] [5] [9]

This multi-target engagement positioned benzoylstaurosporine as a clinical candidate for hematologic malignancies. Phase I trials established its maximum tolerated dose (MTD) at 100 mg/day when combined with cytotoxics like gemcitabine/cisplatin, with recommended phase II doses of 50 mg/day based on tolerability and partial response rates in non-small-cell lung cancer patients [1]. The drug’s ability to simultaneously inhibit proliferative (FLT3/KIT) and angiogenic (PKC/VEGFR) pathways exemplified a new generation of "polypharmacology" agents designed for complex oncogenic networks.

  • Table 2: Key Kinase Targets and Therapeutic Implications of Benzoylstaurosporine
    Kinase TargetIC₅₀ (nM)Disease RelevanceMechanistic Consequence
    FLT33–10AML (ITD mutations)Apoptosis of leukemic blasts
    KIT (D816V)20–40Systemic mastocytosisMast cell growth inhibition
    PKCα22NSCLC, HCCAnti-angiogenesis
    VEGFR230–80Hepatocellular carcinoma (HCC)Tumor vasculature suppression

Role in Redefining Protein Kinase Inhibition Strategies in Oncology

Benzoylstaurosporine profoundly influenced kinase inhibitor design paradigms in three key areas:

Validation of Multi-Target Inhibition

: Unlike early selective inhibitors (e.g., imatinib for BCR-ABL), benzoylstaurosporine demonstrated that concurrently targeting oncogenic drivers and microenvironmental signaling (e.g., angiogenesis via PKC/VEGFR) could overcome compensatory resistance mechanisms. In AML, its dual FLT3/PKC inhibition reduced relapse by suppressing parallel survival pathways [2] [9].

Properties

Product Name

Benzoylstaurosporine

IUPAC Name

N-[(2R,3S,4S,6S)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide

Molecular Formula

C35H30N4O4

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25-,26-,32-,35+/m0/s1

InChI Key

BMGQWWVMWDBQGC-PZFYLCKJSA-N

SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC

Isomeric SMILES

C[C@]12[C@H]([C@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.